Hfpo cyclocarbonate
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Overview
Description
Hexafluoropropylene oxide cyclocarbonate, commonly referred to as Hfpo cyclocarbonate, is a versatile fluorochemical compound. It is widely used in the synthesis of various fluorinated compounds and polymers. This compound is known for its unique chemical structure, which includes a cyclic carbonate group, making it highly reactive and suitable for a range of industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hfpo cyclocarbonate can be synthesized through the epoxidation of hexafluoropropylene using various oxidizing agents. One common method involves the use of sodium hypochlorite (NaOCl) in a two-phase solvent system, which includes hydrofluoroethers such as C4F9OCH3 . The reaction is typically carried out at room temperature for about 20 minutes, yielding this compound with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves the direct oxidation of hexafluoropropylene with oxygen or other oxidants like potassium permanganate (KMnO4) and chromium trioxide (Cr2O3) in the presence of anhydrous hydrogen fluoride (HF) . These methods are optimized to achieve high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hfpo cyclocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroacetone.
Reduction: It can be reduced to form hexafluoropropylene.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite (NaOCl), potassium permanganate (KMnO4), and chromium trioxide (Cr2O3). The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include hexafluoroacetone, hexafluoropropylene, and various fluorinated derivatives .
Scientific Research Applications
Hfpo cyclocarbonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Hfpo cyclocarbonate involves its high reactivity due to the presence of the cyclic carbonate group. This group can undergo various chemical transformations, making the compound highly versatile. The molecular targets and pathways involved in its reactions include nucleophilic attack on the β-carbon of hexafluoropropylene, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hfpo cyclocarbonate include:
Hexafluoropropylene oxide: A precursor to this compound and used in similar applications.
Tetrafluoroethylene oxide: Another fluorinated epoxide with similar reactivity but different applications.
Uniqueness
This compound is unique due to its cyclic carbonate group, which provides better control over spontaneous crosslinking reactions compared to other reactive groups. This makes it highly valuable in the synthesis of high-performance materials and fluoropolymers .
Properties
CAS No. |
183301-52-2 |
---|---|
Molecular Formula |
C4F6O3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4F6O3/c5-2(3(6,7)8)4(9,10)13-1(11)12-2 |
InChI Key |
NQVYJHFUMNISSO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)OC(C(O1)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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